[Dibromo(fluoro)methyl](triphenyl)phosphanium bromide
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Overview
Description
Dibromo(fluoro)methylphosphanium bromide is an organophosphorus compound that features a unique combination of bromine, fluorine, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(fluoro)methylphosphanium bromide typically involves the reaction of triphenylphosphine with dibromo(fluoro)methane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Dibromo(fluoro)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Dibromo(fluoro)methylphosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Dibromo(fluoro)methylphosphanium bromide include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
Dibromo(fluoro)methylphosphanium bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry:
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of Dibromo(fluoro)methylphosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved in its reactions are determined by the specific chemical environment and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but lacks the dibromo(fluoro)methyl group.
Triphenylphosphine: A common reagent in organic synthesis, but without the additional halogen atoms.
Dibromomethylphosphonium Bromide: Similar but without the fluorine atom.
Uniqueness
Dibromo(fluoro)methylphosphanium bromide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. This combination of halogens makes it a versatile reagent in various chemical transformations.
Properties
CAS No. |
81962-38-1 |
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Molecular Formula |
C19H15Br3FP |
Molecular Weight |
533.0 g/mol |
IUPAC Name |
[dibromo(fluoro)methyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C19H15Br2FP.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |
InChI Key |
RWNJONWZFHCVMA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(Br)Br.[Br-] |
Origin of Product |
United States |
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